Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1031843-74-9
VCID: VC7934283
InChI: InChI=1S/C15H23NO3/c1-12(2)11-19-15(17)13-5-7-16(8-6-13)10-14-4-3-9-18-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3
SMILES: CC(C)COC(=O)C1CCN(CC1)CC2=CC=CO2
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate

CAS No.: 1031843-74-9

Cat. No.: VC7934283

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate - 1031843-74-9

Specification

CAS No. 1031843-74-9
Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
IUPAC Name 2-methylpropyl 1-(furan-2-ylmethyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C15H23NO3/c1-12(2)11-19-15(17)13-5-7-16(8-6-13)10-14-4-3-9-18-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3
Standard InChI Key WVVCLNLVEHQTRW-UHFFFAOYSA-N
SMILES CC(C)COC(=O)C1CCN(CC1)CC2=CC=CO2
Canonical SMILES CC(C)COC(=O)C1CCN(CC1)CC2=CC=CO2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 1-position with a 2-furylmethyl group and at the 4-position with an isobutyl carboxylate ester. The furan ring, a five-membered aromatic oxygen heterocycle, contributes to the compound’s electronic profile, while the isobutyl group enhances lipophilicity, influencing its pharmacokinetic properties .

The IUPAC name isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate systematically describes its structure:

  • Piperidine-4-carboxylate: A piperidine ring with a carboxylate ester at the 4-position.

  • 1-(2-Furylmethyl): A furan ring attached via a methylene group to the piperidine’s nitrogen.

  • Isobutyl: The esterifying alcohol component, providing steric bulk and modulating solubility .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate involves multi-step reactions, typically starting with functionalization of the piperidine core. A generalized approach includes:

  • Piperidine Functionalization: Introduction of the carboxylate group at the 4-position via esterification or nucleophilic substitution.

  • N-Alkylation: Attachment of the 2-furylmethyl group to the piperidine nitrogen using alkylating agents such as 2-(bromomethyl)furan.

  • Esterification: Reaction of the carboxylate intermediate with isobutanol under acidic or enzymatic conditions .

A comparative analysis of similar piperidine derivatives (e.g., tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate) reveals the use of reagents like N,N-diisopropylethylamine and toluene as solvents, with reaction times optimized under controlled temperatures . For instance, a related synthesis achieved a 48.84% yield through careful stoichiometric balancing and purification via liquid chromatography .

Optimization Challenges

Key challenges in synthesizing isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 4-positions of the piperidine ring.

  • Byproduct Formation: Mitigating side reactions during N-alkylation, often addressed through slow reagent addition and low-temperature conditions .

  • Purification: High-performance liquid chromatography (HPLC) or recrystallization is required to achieve the reported purity of ≥98% .

Physical and Chemical Properties

Physicochemical Profile

Data from supplier specifications and synthetic studies reveal the following properties:

PropertyValueSource
AppearanceOff-white to light yellow powder
Purity≥98% (HPLC)
SolubilitySoluble in organic solvents (e.g., DMSO, ethyl acetate)
Storage ConditionsKeep in a cool, dry environment

The compound’s solubility in polar aprotic solvents suggests compatibility with drug formulation processes, while its solid-state stability aligns with standard storage practices for pharmaceutical intermediates .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra would exhibit signals corresponding to the furan ring (δ 6.3–7.4 ppm), piperidine protons (δ 1.5–3.0 ppm), and isobutyl methyl groups (δ 0.9–1.2 ppm).

  • Mass Spectrometry (MS): A molecular ion peak consistent with the molecular weight (estimated ~265 g/mol) and fragmentation patterns indicative of the furylmethyl and carboxylate groups.

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